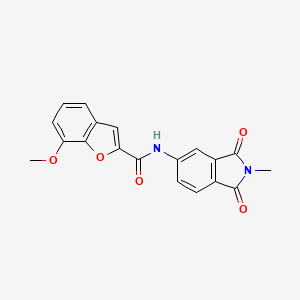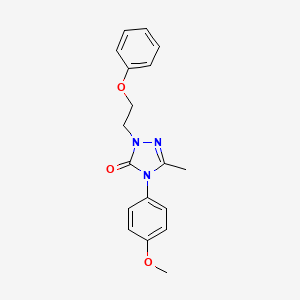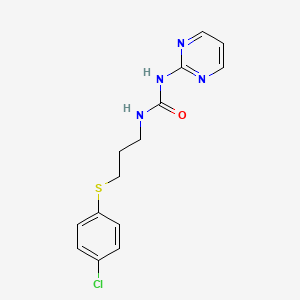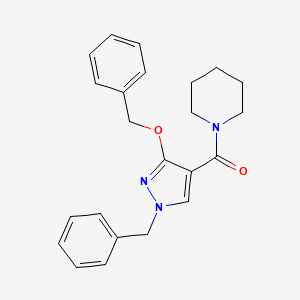![molecular formula C12H14N2O B2668674 2,9-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-8-one CAS No. 1432681-05-4](/img/structure/B2668674.png)
2,9-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,9-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-8-one is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Insights
The study on the structure of Hexamethylene Triperoxide Diamine reveals insights into unusual planar coordination about nitrogen atoms, providing a foundation for understanding the structural dynamics of similar compounds (Schaefer, Fourkas, & Tiemann, 1985).
Synthesis and Antimicrobial Activity
Research on the synthesis of diversely substituted adamantanes as a new class of antimicrobial agent showcases the potential of diazatricyclo compounds in creating effective antibacterials, highlighting their significance in pharmaceutical chemistry (Balaji, Sarveswari, & Vijayakumar, 2015).
Fluorescence and Metal Ion Sensing
A study on new fluorescence PET systems based on N2S2 pyridine-anthracene-containing macrocyclic ligands explores their application in sensing protons and metal ions, demonstrating the compound's utility in analytical chemistry and materials science (Tamayo et al., 2005).
Catalysis and Molecular Structure
The work on manganese-catalyzed cascade C-N and C-C bond formation provides a method for constructing valuable precursors of functional materials and biologically active compounds, underscoring the role of diazatricyclo compounds in facilitating complex chemical transformations (Yu et al., 2018).
Properties
IUPAC Name |
5,7,7a,8,9,10-hexahydropyrrolo[1,2-a][1,5]benzodiazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-8-9-4-3-7-14(9)11-6-2-1-5-10(11)13-12/h1-2,5-6,9H,3-4,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSMUBIYKJJRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NC3=CC=CC=C3N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Isopropyl-6-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.3]heptane](/img/structure/B2668591.png)




![1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]azocane](/img/structure/B2668602.png)
![N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide](/img/structure/B2668604.png)


![phenyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2668609.png)

![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2668612.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2668613.png)
